molecular formula C18H12N2O4 B592840 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid CAS No. 126676-00-4

4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid

Cat. No.: B592840
CAS No.: 126676-00-4
M. Wt: 320.304
InChI Key: ABMYUIJAQCAAAJ-UHFFFAOYSA-N
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Description

4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid is an organic compound with the molecular formula C18H12N2O4 It is characterized by the presence of a pyrimidine ring flanked by two benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid typically involves the condensation of pyrimidine derivatives with benzoic acid derivatives. One common method is the reaction of 2,5-dibromopyrimidine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. In materials science, the compound’s ability to form coordination complexes with metals can lead to the development of novel materials with unique properties .

Comparison with Similar Compounds

Uniqueness: 4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid is unique due to the presence of the pyrimidine ring, which imparts specific electronic properties and reactivity. This makes it a valuable compound for designing molecules with tailored properties for various applications.

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)pyrimidin-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-16(20-10-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMYUIJAQCAAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698183
Record name 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126676-00-4
Record name 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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